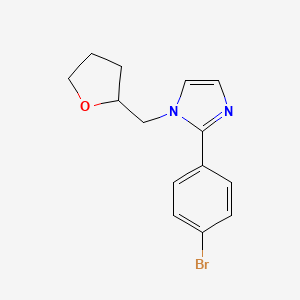
N-(1-adamantylmethyl)-1-(4-methyl-1,2,4-triazol-3-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-adamantylmethyl)-1-(4-methyl-1,2,4-triazol-3-yl)methanamine, also known as Amtolmetin Guacil, is a nonsteroidal anti-inflammatory drug (NSAID) that is used for the treatment of pain and inflammation. It belongs to the class of guaicol derivatives and has been extensively studied for its potential use in various scientific applications.
Wirkmechanismus
The mechanism of action of N-(1-adamantylmethyl)-1-(4-methyl-1,2,4-triazol-3-yl)methanamine Guacil involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause pain and inflammation. By inhibiting COX enzymes, this compound Guacil reduces the production of prostaglandins, thereby reducing pain and inflammation.
Biochemical and Physiological Effects:
This compound Guacil has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of interleukin-1β (IL-1β), a cytokine that is involved in the inflammatory response. It has also been shown to reduce the expression of matrix metalloproteinases (MMPs), which are enzymes that are involved in tissue destruction in inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-adamantylmethyl)-1-(4-methyl-1,2,4-triazol-3-yl)methanamine Guacil has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. It has also been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to its use. It has been shown to have some toxic effects in certain cell types, and its efficacy in certain disease models is still being studied.
Zukünftige Richtungen
There are several future directions for research on N-(1-adamantylmethyl)-1-(4-methyl-1,2,4-triazol-3-yl)methanamine Guacil. One area of interest is its potential use in the treatment of cancer. It has been shown to have anti-cancer properties, and further research is needed to determine its efficacy in different types of cancer. Another area of interest is its potential use in the treatment of Alzheimer's disease. It has been shown to have neuroprotective effects, and further research is needed to determine its potential as a treatment for this debilitating disease. Finally, further research is needed to determine the optimal dosage and administration of this compound Guacil for different disease models.
Synthesemethoden
The synthesis of N-(1-adamantylmethyl)-1-(4-methyl-1,2,4-triazol-3-yl)methanamine Guacil involves the reaction of 1-adamantylmethylamine with 4-methyl-1,2,4-triazole-3-carboxylic acid, which is then converted to its guaicol derivative, this compound Guacil. The synthesis method has been optimized to achieve high yields and purity of the final product.
Wissenschaftliche Forschungsanwendungen
N-(1-adamantylmethyl)-1-(4-methyl-1,2,4-triazol-3-yl)methanamine Guacil has been extensively studied for its potential use in various scientific applications. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the treatment of pain and inflammation. It has also been studied for its potential use in the treatment of cancer and Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-(1-adamantylmethyl)-1-(4-methyl-1,2,4-triazol-3-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4/c1-19-10-17-18-14(19)8-16-9-15-5-11-2-12(6-15)4-13(3-11)7-15/h10-13,16H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZSLIPULDDILRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1CNCC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(5-Methylthiophen-2-yl)-2-oxoethyl]isoindole-1,3-dione](/img/structure/B7637787.png)
![4-[5-(Aminomethyl)pyridin-3-yl]phenol](/img/structure/B7637799.png)
![3-[(propan-2-ylamino)methyl]-5,6,7,8-tetrahydro-1H-quinolin-2-one](/img/structure/B7637806.png)
![N-[(1,3,5-trimethylpyrazol-4-yl)methyl]pyrimidin-5-amine](/img/structure/B7637808.png)
![1-[5-(5,6,7,8-Tetrahydronaphthalen-2-yl)pyridin-3-yl]ethanone](/img/structure/B7637809.png)
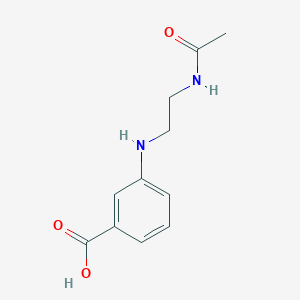
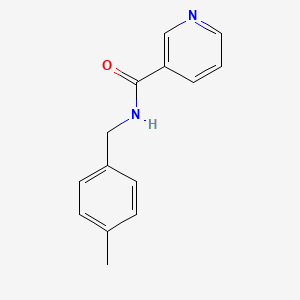


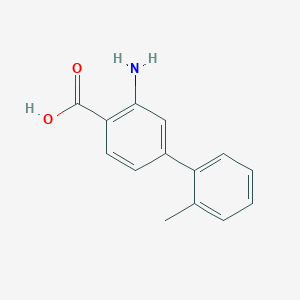

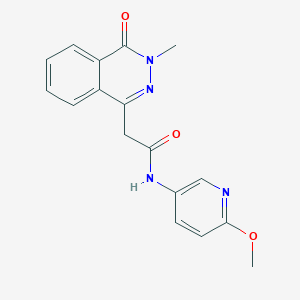
![2-[(3-Bromophenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B7637863.png)
